molecular formula C20H16N2O5 B11212350 Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate

Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate

Cat. No.: B11212350
M. Wt: 364.4 g/mol
InChI Key: ZHUBBYREOBUIBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-hydroxy-4-oxo-1,2-dihydroquinoline with methyl 2-aminobenzoate under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Mechanism of Action

The mechanism of action of Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its observed pharmacological activities .

Comparison with Similar Compounds

Methyl 2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}benzoate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities .

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]benzoate

InChI

InChI=1S/C20H16N2O5/c1-27-20(26)12-6-2-3-8-14(12)21-18(24)15-17(23)13-7-4-5-11-9-10-22(16(11)13)19(15)25/h2-8,23H,9-10H2,1H3,(H,21,24)

InChI Key

ZHUBBYREOBUIBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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